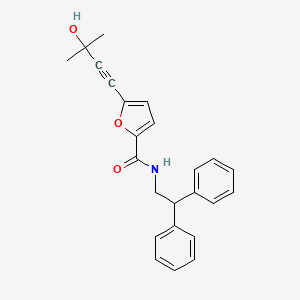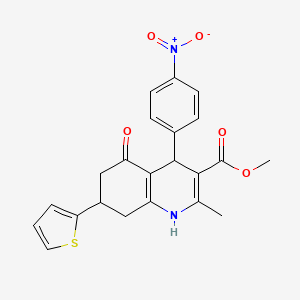![molecular formula C17H17NO5 B3932483 {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B3932483.png)
{4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid
説明
{4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid, commonly known as fenoxaprop-p-ethyl, is a selective herbicide used to control annual and perennial grass weeds in cereal crops, such as wheat, barley, and rice. Fenoxaprop-p-ethyl belongs to the aryloxyphenoxypropionate class of herbicides, which inhibit the activity of acetyl-CoA carboxylase (ACCase) enzyme in the fatty acid biosynthesis pathway of plants.
作用機序
Fenoxaprop-p-ethyl inhibits the activity of {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid enzyme, which is responsible for the synthesis of fatty acids in plants. The herbicide binds to the herbicide-binding site of {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid enzyme and prevents the formation of malonyl-CoA, a key intermediate in the fatty acid biosynthesis pathway. This leads to the depletion of fatty acids in the plant, causing membrane damage and ultimately leading to the death of the plant.
Biochemical and Physiological Effects
Fenoxaprop-p-ethyl has been shown to cause various biochemical and physiological effects in plants. The inhibition of {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid enzyme leads to the accumulation of free fatty acids in the plant, which disrupts the membrane structure and function. The herbicide also affects the photosynthesis process by reducing the chlorophyll content and inhibiting the electron transport chain. Fenoxaprop-p-ethyl has been reported to induce oxidative stress in plants by increasing the production of reactive oxygen species and reducing the activity of antioxidant enzymes.
実験室実験の利点と制限
Fenoxaprop-p-ethyl has several advantages for lab experiments, such as its selective herbicidal activity and easy availability. The herbicide can be used to study the effects of {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid inhibition on fatty acid metabolism and membrane structure in plants. However, fenoxaprop-p-ethyl has some limitations, such as its potential toxicity to humans and animals and its environmental impact. Therefore, proper safety measures should be taken when handling fenoxaprop-p-ethyl in lab experiments.
将来の方向性
For research on fenoxaprop-p-ethyl include:
1. Developing new formulations of fenoxaprop-p-ethyl with improved efficacy and safety.
2. Studying the impact of fenoxaprop-p-ethyl on non-target organisms, such as beneficial insects and soil microorganisms.
3. Investigating the mechanisms of resistance to fenoxaprop-p-ethyl in grass weeds and developing strategies to overcome resistance.
4. Exploring the potential use of fenoxaprop-p-ethyl in other crops and plant species.
Conclusion
Fenoxaprop-p-ethyl is a selective herbicide used to control grass weeds in cereal crops. Its mechanism of action involves the inhibition of {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid enzyme in the fatty acid biosynthesis pathway of plants. Fenoxaprop-p-ethyl has several advantages for lab experiments, such as its selective herbicidal activity and easy availability. However, it also has limitations, such as its potential toxicity to humans and animals and its environmental impact. Further research is needed to optimize its use and reduce its impact on the environment.
科学的研究の応用
Fenoxaprop-p-ethyl is widely used in agricultural practices to control grass weeds in cereal crops. Its selective herbicidal activity has been extensively studied in various plant species, including wheat, barley, rice, and maize. Fenoxaprop-p-ethyl has been shown to effectively control grass weeds, such as wild oats, barnyard grass, and green foxtail, with minimal impact on non-target plants. The use of fenoxaprop-p-ethyl in crop protection has contributed to the improvement of crop yield and quality.
特性
IUPAC Name |
2-[4-(2-phenoxypropanoylamino)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-12(23-15-5-3-2-4-6-15)17(21)18-13-7-9-14(10-8-13)22-11-16(19)20/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSIQIOHIRWTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC(=O)O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-fluorophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932408.png)

![7-methyl-9-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3932428.png)
![2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B3932432.png)
![N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932437.png)

![1-[(4-methoxy-3-nitrophenyl)sulfonyl]indoline](/img/structure/B3932457.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B3932464.png)
![7-(4-methoxyphenyl)-7,14b-dihydro-4aH,6H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B3932472.png)
![17-(3,4-dimethylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932480.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B3932485.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3932495.png)

![7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932511.png)